Bendamustine Bis-mercapturic Acid-d6
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Overview
Description
Bendamustine Bis-mercapturic Acid-d6: is a labeled analogue of Bendamustine Bis-mercapturic Acid, which is a metabolite of Bendamustine. Bendamustine itself is a bifunctional alkylating agent used in chemotherapy, particularly for treating chronic lymphocytic leukemia and non-Hodgkin lymphoma. The deuterium-labeled version, this compound, is primarily used in research to study the pharmacokinetics and metabolism of Bendamustine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Bis-mercapturic Acid-d6 involves acylation reactions where the corresponding primers react with labeled thiol ligands . The detailed synthetic methods and conditions can be found in specific chemical literature or patents .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps of synthesis, purification, and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Bendamustine Bis-mercapturic Acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Bendamustine Bis-mercapturic Acid-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of Bendamustine.
Biology: Employed in biological studies to understand the pharmacokinetics and biodistribution of Bendamustine.
Medicine: Utilized in medical research to investigate the efficacy and safety of Bendamustine in treating various cancers.
Industry: Applied in the pharmaceutical industry for the development of new chemotherapeutic agents and for quality control purposes.
Mechanism of Action
The mechanism of action of Bendamustine Bis-mercapturic Acid-d6 is similar to that of Bendamustine. Bendamustine is a nitrogen mustard drug that forms electrophilic alkyl groups capable of covalently bonding to DNA. This leads to intra- and inter-strand crosslinks, resulting in cell death . Bendamustine can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells lacking functional apoptotic pathways .
Comparison with Similar Compounds
Bendamustine Bis-mercapturic Acid: The non-labeled version of Bendamustine Bis-mercapturic Acid-d6.
Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A similar alkylating agent used for treating chronic lymphocytic leukemia.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research settings, enabling detailed studies of drug behavior and interactions.
Properties
IUPAC Name |
4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNDPUOARKGRL-GFRDMBKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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